molecular formula C11H10N2 B1601365 2-Methyl-3-phenylpyrazine CAS No. 29444-53-9

2-Methyl-3-phenylpyrazine

Cat. No. B1601365
CAS RN: 29444-53-9
M. Wt: 170.21 g/mol
InChI Key: WNRHHXGQGRJTFX-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylpyrazine is a chemical compound with the molecular formula C11H10N2. It is a heterocyclic compound that belongs to the class of pyrazines. This compound has been widely studied for its potential applications in various fields of scientific research.

Scientific Research Applications

Heterocyclic Compound Synthesis and Antimicrobial Activities

2-Methyl-3-phenylpyrazine, as part of the broader class of 2-arylhydrazononitriles, plays a crucial role in the synthesis of various heterocyclic compounds. These compounds are synthesized to include unique substitutions, resulting in a range of biological activities. Notably, such derivatives have shown promising antimicrobial activities against a spectrum of Gram-negative and Gram-positive bacteria as well as yeast. This application highlights the potential of 2-Methyl-3-phenylpyrazine derivatives in developing new antimicrobial agents, contributing to the fight against infectious diseases (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Organic Electronics

In the field of organic electronics, derivatives of 2-Methyl-3-phenylpyrazine have been utilized in the development of low-band gap polymers for polymer solar cells. These polymers, characterized by their ability to absorb light up to ∼1μm, are used as electron donors in conjunction with phenyl-C61 butyric acid methyl ester (PCBM) as an electron acceptor. This application underscores the significance of 2-Methyl-3-phenylpyrazine derivatives in enhancing the efficiency and performance of organic solar cells, contributing to the advancement of renewable energy technologies (Wienk, Turbiez, Struijk, Fonrodona, & Janssen, 2006).

Anticancer Research

2-Methyl-3-phenylpyrazine derivatives have been explored for their potential anticancer properties. Novel thiadiazoles and thiazoles incorporating the pyrazole moiety have been synthesized and evaluated for their anticancer activity. Certain compounds have demonstrated concentration-dependent inhibitory effects on breast carcinoma cell lines, suggesting the utility of 2-Methyl-3-phenylpyrazine derivatives in the development of new anticancer therapeutics (Gomha, Salah, & Abdelhamid, 2014).

Corrosion Inhibition

The bipyrazolic derivatives, including those related to 2-Methyl-3-phenylpyrazine, have demonstrated effectiveness as corrosion inhibitors for pure iron in acidic media. These compounds exhibit both high efficiency and specificity in protecting metal surfaces from corrosion, highlighting their potential application in industrial processes and maintenance (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

properties

IUPAC Name

2-methyl-3-phenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRHHXGQGRJTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-phenylpyrazine

CAS RN

29444-53-9
Record name 2-Methyl-3-phenylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029444539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methyl-3-phenylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-3-PHENYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6H5DV726B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

First, in a nitrogen atmosphere, 50 mL of a dibutyl ether solution containing phenyl lithium (produced by Wako Pure Chemical Industries, Ltd, 2.1 mol/L) and 250 mL of diethylether were mixed. Then, 8.98 g of 2-methylpyrazine (produced by Tokyo Chemical Industries Co., Ltd) was dropped into this solution while the solution was being cooled with ice, and stirred at a room temperature for three hours. Water was added into the reacted solution and an organic layer was extracted with diethylether. The obtained organic layer was washed with water and dried with magnesium sulfate. After the solvent was distilled off, the obtained residue was purified by column chromatography using dichloromethane as a developing solvent, thereby obtaining a pyrazine derivative Hmppr (yellow oily matter, yield: 22%). A synthesis scheme of Step 1 is shown by the following (a-1).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
8.98 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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